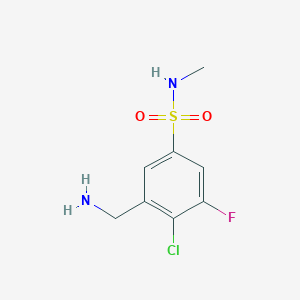

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide typically involves multiple steps. One common approach is the sulfonation of a suitable aromatic precursor, followed by the introduction of the amino and methyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions, followed by purification steps such as crystallization or distillation. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Therapeutic Applications

1. Pain Management

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide has been investigated for its potential as a sodium channel blocker, specifically targeting the Na_v1.7 voltage-gated sodium channel. This channel is crucial in transmitting pain signals, making it a target for developing analgesics. Studies indicate that compounds inhibiting Na_v1.7 can effectively manage various pain types, including neuropathic and inflammatory pain .

2. Cancer Treatment

The compound has also shown promise in oncology. Its mechanism involves modulating chemokine receptor activity, particularly CXCR3, which is associated with tumor growth and metastasis. Research suggests that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

3. Antiproliferative Activity

Recent investigations have highlighted the antiproliferative effects of this compound against specific cancer cell lines, including acute myeloid leukemia. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance potency against cancer cells .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in bacteria, making it an effective antibacterial agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

2-[3-(Aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: Used in the treatment of hereditary angioedema.

Uniqueness

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Activité Biologique

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. The presence of chlorine and fluorine atoms enhances its chemical reactivity and potentially its biological efficacy.

Molecular Formula: C₈H₁₁ClF N₂O₂S

Molecular Weight: 254.71 g/mol

The biological activity of this compound primarily involves:

- Inhibition of Enzymes: The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This disruption can result in the cessation of bacterial growth and replication.

- Antibacterial Spectrum: Preliminary studies suggest that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. Its structural similarities to established sulfa drugs indicate potential effectiveness against resistant strains such as MRSA .

In Vitro Studies

Several studies have investigated the antibacterial properties of this compound:

- Antibacterial Efficacy: In vitro assays have demonstrated that the compound shows significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Case Studies

-

Study on Antimicrobial Resistance:

A study highlighted the effectiveness of this compound against antibiotic-resistant strains. The compound was found to restore sensitivity in resistant S. aureus strains when used in combination with traditional antibiotics, suggesting a potential role as an adjuvant therapy . -

Synthesis and Structure-Activity Relationship (SAR):

Research has focused on modifying the compound's structure to enhance its antibacterial properties. Variations in substituents on the aromatic ring have been systematically studied to determine their impact on biological activity, revealing that certain modifications can significantly improve potency against specific bacterial strains .

Research Applications

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development: Its mechanism of action positions it as a candidate for new antibiotic formulations, especially in light of rising antibiotic resistance.

- Enzyme Inhibition Studies: The sulfonamide group allows for exploration in enzyme inhibition research, particularly concerning bacterial metabolism .

Propriétés

IUPAC Name |

3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTLKIXTYUSTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.